

# ATTO 514 NHS Ester: A Detailed Protocol for Protein Labeling

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## Compound of Interest

Compound Name: ATTO 514

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This document provides a comprehensive guide for the covalent labeling of proteins with **ATTO 514** NHS ester, a high-performance fluorescent dye. **ATTO 514** is a hydrophilic fluorophore known for its exceptional water solubility, strong absorption, high fluorescence quantum yield, and significant photostability, making it an ideal choice for a wide range of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.<sup>[1][2][3]</sup>

## Introduction to ATTO 514 NHS Ester Labeling

**ATTO 514** N-hydroxysuccinimidyl (NHS) ester is an amine-reactive derivative of the **ATTO 514** dye.<sup>[4]</sup> The NHS ester group readily reacts with primary amino groups (-NH<sub>2</sub>), such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable amide bond.<sup>[5][6]</sup> This process, known as amine coupling or acylation, is one of the most common and efficient methods for fluorescently labeling proteins.

The reaction is highly pH-dependent, with an optimal range between pH 8.0 and 9.0.<sup>[5][6][7]</sup> At this pH, the primary amino groups are sufficiently deprotonated and thus nucleophilic enough to attack the NHS ester. However, at higher pH values, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a significant competing reaction.<sup>[5][6]</sup> A pH of 8.3 is often recommended as a good compromise to achieve efficient labeling while minimizing hydrolysis of the dye.<sup>[5][6]</sup>

## Spectral and Physicochemical Properties

A summary of the key quantitative data for **ATTO 514** and its NHS ester derivative is provided in the table below for easy reference.

Property	Value	Reference
Molecular Weight (NHS Ester)	1111 g/mol	[2]
Excitation Maximum ( $\lambda_{ex}$ )	511 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	532 nm	[2]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.15 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[2]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	85%	[2]
Fluorescence Lifetime ( $\tau_{fl}$ )	3.9 ns	[1][2]
Correction Factor (CF260)	0.21	[1][2]
Correction Factor (CF280)	0.07	[1][2]

## Experimental Protocol: Protein Labeling

This section details the step-by-step methodology for labeling proteins with **ATTO 514** NHS ester.

### Required Materials

- **ATTO 514** NHS ester
- Protein of interest
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 0.2 M Sodium Bicarbonate solution, pH 9.0

- Labeling Buffer (pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)
- Microcentrifuge tubes
- Spectrophotometer

## Buffer Preparation

- PBS (pH 7.4): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g  $\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$ , and 0.24 g  $\text{KH}_2\text{PO}_4$  in 1 liter of distilled water.[\[5\]](#)[\[6\]](#)
- 0.2 M Sodium Bicarbonate (pH 9.0): Prepare a 0.2 M solution of sodium bicarbonate and adjust the pH to 9.0 using 2 M sodium hydroxide.[\[5\]](#)[\[6\]](#)
- Labeling Buffer (pH 8.3): Mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M Sodium Bicarbonate (pH 9.0). This buffer should be stable for an extended period when stored in an airtight container.[\[5\]](#)[\[6\]](#)

## Solution Preparation

- Protein Solution:
  - Dissolve 1-5 mg of the protein in 1 ml of Labeling Buffer (pH 8.3).[\[5\]](#)[\[6\]](#) The recommended protein concentration is at least 2 mg/ml to ensure efficient labeling.[\[2\]](#)
  - Crucially, the protein solution must be free of any amine-containing substances such as Tris, glycine, or ammonium ions, as these will compete with the protein for reaction with the NHS ester.[\[2\]](#)[\[5\]](#)[\[6\]](#) If the protein is in a buffer containing amines, it must be dialyzed against PBS (pH 7.4) before preparing the labeling solution.[\[2\]](#)[\[3\]](#)
- **ATTO 514 NHS Ester Stock Solution:**
  - Immediately before use, dissolve 1.0 mg of **ATTO 514** NHS ester in 50-200  $\mu\text{l}$  of anhydrous, amine-free DMF or DMSO.[\[5\]](#)[\[6\]](#) For example, dissolve 1 mg of the dye in 500  $\mu\text{l}$  of solvent to get a 2 mg/ml solution.[\[2\]](#)

- It is critical to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester.  
[1] While stock solutions can be stored for a short period if frozen and protected from light, it is highly recommended to prepare them fresh for each labeling reaction.[6]

## Labeling Reaction

The optimal molar ratio of dye to protein will vary depending on the specific protein and the desired degree of labeling. A molar excess of the dye is generally used. For a starting point, a 2-fold molar excess of the reactive dye can be added to the protein solution.[2] For antibodies, a 10:1 molar ratio of dye to protein is a good starting point.[3]

- While gently stirring, add the calculated amount of the **ATTO 514** NHS ester stock solution to the protein solution.
- Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light, with constant or repeated stirring.[2]

## Purification of the Labeled Protein

It is essential to separate the labeled protein from unreacted dye and any hydrolyzed dye. Gel permeation chromatography is the recommended method for this purification.

- Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.4).[2] For a hydrophilic dye like **ATTO 514**, a column length of at least 30 cm is recommended for optimal separation.[5]
- Apply the reaction mixture to the top of the column.
- Elute the column with PBS (pH 7.4).
- Two colored, fluorescent bands will be observed. The first, faster-moving band is the desired **ATTO 514**-labeled protein conjugate. The second, slower-moving band consists of the unbound, hydrolyzed dye.[5][6]
- Collect the fractions containing the first fluorescent band.

## Characterization and Storage

## Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined using absorption spectroscopy.

- Measure the absorbance of the purified protein conjugate at 280 nm ( $A_{280}$ ) and at the excitation maximum of **ATTO 514**, which is 511 nm ( $A_{511}$ ).
- Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
  - Protein Concentration (M) =  $[A_{280} - (A_{511} \times CF_{280})] / \epsilon_{\text{protein}}$
  - Where  $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm (0.07 for **ATTO 514**) and  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye:
  - Dye Concentration (M) =  $A_{511} / \epsilon_{\text{dye}}$
  - Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **ATTO 514** at 511 nm (115,000  $\text{M}^{-1}\text{cm}^{-1}$ ).
- Calculate the DOL:
  - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

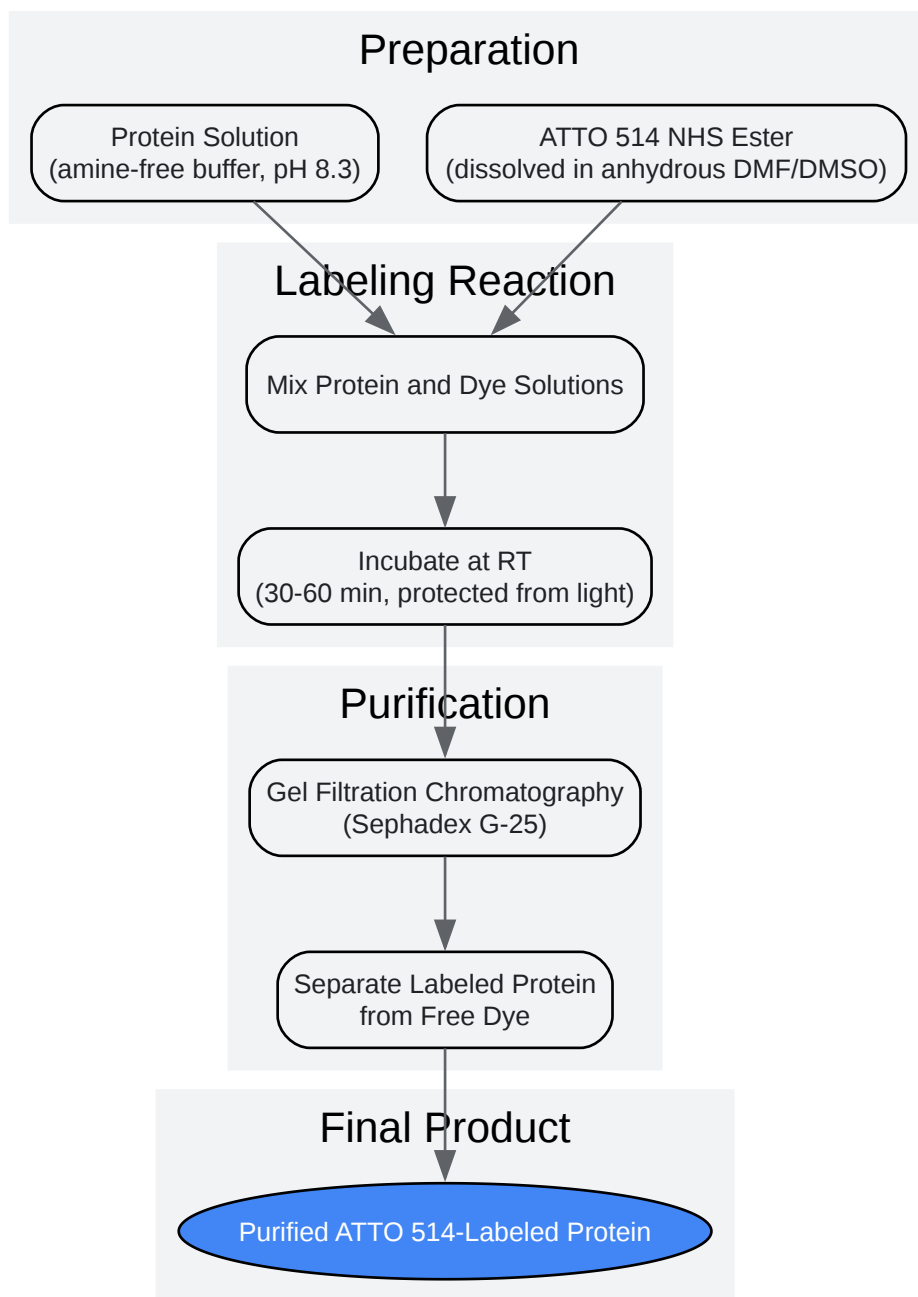
## Storage of Labeled Conjugates

In general, the labeled protein conjugate should be stored under the same conditions as the unlabeled protein.[2] For short-term storage at 4°C, 2 mM sodium azide can be added as a preservative.[2] For long-term storage, it is recommended to aliquot the conjugate and freeze it at -20°C to prevent repeated freeze-thaw cycles.[2] Always protect the labeled protein from light.[2]

## Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in protein labeling with **ATTO 514** NHS ester.

### Protein Labeling Workflow

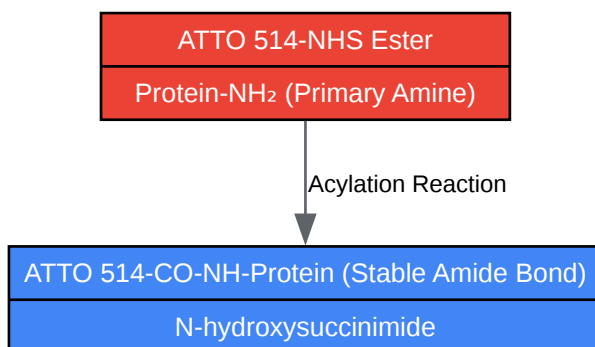


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Caption: Workflow for labeling proteins with **ATTO 514** NHS ester.

## Chemical Reaction of ATTO 514 NHS Ester with Protein

pH 8.0 - 9.0

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Caption: Amine-reactive labeling chemistry of **ATTO 514** NHS ester.

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